Thymidine-5'-diphosphate
Overview
Description
Thymidine-5’-Diphosphate is a nucleotide diphosphate that plays a crucial role in the biosynthesis of deoxyribonucleic acid. It is an ester of pyrophosphoric acid with the nucleoside thymidine, consisting of a pyrophosphate group, a pentose sugar ribose, and the nucleobase thymine . This compound is essential in various biochemical processes, particularly in the synthesis of deoxyribonucleic acid and ribonucleic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymidine-5’-Diphosphate can be synthesized through the phosphorylation of thymidine. The reaction involves the use of pyrophosphoric acid and thymidine under specific conditions to form the diphosphate ester. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, Thymidine-5’-Diphosphate is produced using enzymatic methods. Enzymes such as nucleoside diphosphate kinases are employed to catalyze the phosphorylation of thymidine monophosphate to thymidine diphosphate. This method is preferred due to its efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions: Thymidine-5’-Diphosphate undergoes various chemical reactions, including:
Phosphorylation: The addition of a phosphate group to form thymidine triphosphate.
Hydrolysis: The cleavage of the diphosphate bond to form thymidine monophosphate and inorganic phosphate.
Substitution: Reactions involving the replacement of functional groups on the thymine base.
Common Reagents and Conditions:
Phosphorylation: Requires adenosine triphosphate and nucleoside diphosphate kinase as a catalyst.
Hydrolysis: Typically conducted in aqueous solutions with the presence of specific enzymes or acidic conditions.
Substitution: Involves reagents such as halogens or alkylating agents under controlled conditions.
Major Products Formed:
Thymidine Triphosphate: Formed through phosphorylation.
Thymidine Monophosphate: Formed through hydrolysis.
Substituted Thymidine Derivatives: Formed through substitution reactions.
Scientific Research Applications
Thymidine-5’-Diphosphate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleoside analogs.
Biology: Plays a vital role in the study of deoxyribonucleic acid replication and repair mechanisms.
Medicine: Utilized in the development of antiviral and anticancer drugs. It serves as a substrate for enzymes involved in the activation of prodrugs.
Industry: Employed in the production of deoxyribonucleic acid-based products and as a reagent in biochemical assays
Mechanism of Action
Thymidine-5’-Diphosphate exerts its effects primarily through its role in nucleotide metabolism. It serves as a substrate for nucleoside diphosphate kinases, which catalyze the transfer of phosphate groups to form nucleoside triphosphates. These triphosphates are essential for deoxyribonucleic acid synthesis and repair. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular processes such as replication and transcription .
Comparison with Similar Compounds
Thymidine Monophosphate: A nucleotide monophosphate with a single phosphate group.
Thymidine Triphosphate: A nucleotide triphosphate with three phosphate groups.
Deoxyuridine Diphosphate: A nucleotide diphosphate with uracil as the nucleobase
Uniqueness: Thymidine-5’-Diphosphate is unique due to its specific role in the synthesis of deoxyribonucleic acid. Unlike thymidine monophosphate and thymidine triphosphate, it serves as an intermediate in the phosphorylation pathway, making it essential for the regulation of nucleotide pools within the cell. Additionally, its interactions with specific enzymes and its involvement in various biochemical pathways highlight its distinctiveness .
Biological Activity
Thymidine-5'-diphosphate (dTDP) is a significant nucleotide that plays a crucial role in various biological processes, particularly in DNA synthesis and metabolism. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : CHNOP
- Molecular Weight : 402.19 g/mol
- Structure : dTDP consists of a thymine base linked to a ribose sugar, which is further phosphorylated to form a diphosphate group. This structure is essential for its function as a substrate in enzymatic reactions.
dTDP is primarily involved in the synthesis of deoxythymidine triphosphate (dTTP), which is critical for DNA replication and repair. The conversion from dTMP to dTDP is catalyzed by thymidylate kinase (TMPK), utilizing ATP as a phosphate donor .
Key Functions :
- DNA Synthesis : dTDP serves as a precursor for dTTP, which is incorporated into DNA during replication.
- Cell Proliferation : It plays a role in cellular processes that require rapid DNA synthesis, such as cell division and growth.
- Signal Transduction : dTDP can influence signaling pathways through its interactions with various proteins involved in cell signaling.
Enzymatic Interactions
dTDP interacts with several enzymes, including:
- Thymidylate Kinase (TMPK) : Catalyzes the phosphorylation of dTMP to dTDP.
- Nucleoside Diphosphate Kinase (NME1) : Involved in the synthesis of nucleoside triphosphates other than ATP, playing roles in cellular energy metabolism and signaling .
Biological Activity Summary Table
Activity Type | Description |
---|---|
Synthesis of dTTP | Precursor for DNA synthesis |
Cell Proliferation | Essential for cell division and growth |
Enzymatic Interactions | Substrate for TMPK; involved with NME1 |
Signal Transduction | Influences cellular signaling pathways |
Inhibition Studies
Recent studies have explored the inhibitory effects of compounds on bacterial growth, particularly focusing on Bacillus anthracis. Several compounds demonstrated the ability to inhibit thymidine monophosphate activity, suggesting potential therapeutic applications against bacterial infections .
Structural Modifications
Research has also investigated the effects of structural modifications on the biological activity of dTDP. For instance, derivatives like this compound-L-rhamnose have shown comparable biological activities at equivalent concentrations, indicating that modifications can retain essential functionalities while potentially enhancing solubility or bioavailability .
Pharmacological Properties
The pharmacokinetic properties of dTDP indicate moderate absorption characteristics across biological membranes. It has been noted that it is not a substrate for P-glycoprotein, suggesting limited interaction with drug transport mechanisms .
Properties
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLXYODCHAELLY-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027011 | |
Record name | Thymidine 5′-(trihydrogen diphosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | dTDP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-97-4 | |
Record name | Thymidine 5′-(trihydrogen diphosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thymidine 5'-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine 5′-(trihydrogen diphosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THYMIDINE 5'-DIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ3K1P45DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | dTDP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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